2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Overview
Description
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound features a pyrazolo[3,4-d]pyrimidin-4-yl group attached to a thiocarbonyl group, which is further connected to a trifluoromethoxyphenyl moiety. Its intricate structure and functional groups make it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is primarily targeted towards kinase proteins . Kinases are a type of enzyme that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates, a process known as phosphorylation . This is a key regulatory event in cells, affecting protein function, location, and activity .
Mode of Action
The compound this compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction can inhibit the kinase’s activity, preventing the phosphorylation of downstream targets .
Biochemical Pathways
The inhibition of kinase activity by this compound can affect multiple biochemical pathways. For instance, it can disrupt cell cycle progression and induce apoptosis in cancer cells . It can also suppress the activation of NF-κB and IL-6, which are involved in inflammation and immune responses .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell cycle progression, induction of apoptosis, and suppression of inflammatory responses . These effects can lead to the death of cancer cells and the reduction of inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as hydrazines and β-diketones under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyrazolo[3,4-d]pyrimidin-4-yl group can be reduced under specific conditions.
Substitution: : The phenyl and trifluoromethoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing electrophiles like alkyl halides or nucleophiles such as amines.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced pyrazolo[3,4-d]pyrimidin-4-yl derivatives.
Substitution: : Generation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. Its interaction with biological targets can provide insights into enzyme mechanisms and receptor-ligand interactions.
Medicine
Medically, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in material science and drug discovery.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: : These compounds share the pyrazolo[3,4-d]pyrimidin-4-yl core but differ in their substituents.
Trifluoromethoxyphenyl derivatives: : These compounds contain the trifluoromethoxyphenyl group but have different core structures.
Uniqueness
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide stands out due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-yl group and the trifluoromethoxyphenyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)30-15-8-6-13(7-9-15)27-17(29)11-31-19-16-10-26-28(18(16)24-12-25-19)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOGNWMEGNPYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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